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Compound of Interest

Compound Name: Infigratinib-Boc

Cat. No.: B12379932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR)

family of receptor tyrosine kinases (FGFR1, FGFR2, and FGFR3).[1][2] Its Boc-protected

derivative, Infigratinib-Boc, is a key intermediate in the synthesis of Infigratinib, requiring high

purity to ensure the quality and safety of the final active pharmaceutical ingredient (API). These

application notes provide detailed protocols for the purification of Infigratinib-Boc using

common laboratory techniques: flash column chromatography and preparative high-

performance liquid chromatography (HPLC). Additionally, a protocol for crystallization is

provided as an alternative or supplementary purification step.

Understanding Potential Impurities
The purification strategy for Infigratinib-Boc must consider potential impurities arising from its

synthesis. The synthesis of Infigratinib involves the coupling of several fragments, including a

substituted phenylpiperazine moiety.[3] Common impurities in the synthesis of N-Boc protected

piperazine derivatives can include unreacted starting materials, byproducts from incomplete

reactions, and reagents used in the synthesis. For kinase inhibitors like Infigratinib, side

products from related synthetic routes can also be present. A thorough understanding of the

synthetic route is crucial for identifying and targeting the removal of these impurities during

purification.
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Purification Techniques
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of moderately

polar compounds like Infigratinib-Boc from non-polar and highly polar impurities.[4]

Experimental Protocol:

Materials and Equipment:

Crude Infigratinib-Boc

Silica gel (230-400 mesh)

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

Flash chromatography system (e.g., automated flash chromatography system or glass

column)

Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Rotary evaporator

Procedure:

TLC Analysis: Develop a suitable solvent system for the separation of Infigratinib-Boc from

its impurities using TLC. A good solvent system will provide a retention factor (Rf) of

approximately 0.2-0.4 for the desired compound. A common starting point for structurally

similar molecules is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Column Packing:

Dry Packing: Fill the column with dry silica gel.

Wet Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour

it into the column.

Sample Loading:
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Dry Loading: Dissolve the crude Infigratinib-Boc in a minimal amount of a suitable

solvent (e.g., DCM). Add a small amount of silica gel to the solution and evaporate the

solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the packed

column.

Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase

and load it directly onto the column.

Elution: Begin elution with the determined mobile phase. A gradient elution is often most

effective. For example, starting with 100% DCM and gradually increasing the percentage of

MeOH.

Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

Product Isolation: Combine the pure fractions containing Infigratinib-Boc and concentrate

them using a rotary evaporator to yield the purified product.

Data Presentation:

Parameter Condition

Stationary Phase Silica Gel (230-400 mesh)

Mobile Phase Gradient: 0-10% Methanol in Dichloromethane

Flow Rate 20-50 mL/min (for a medium-sized column)

Detection UV at 254 nm (on TLC)

Expected Purity >95%

Preparative High-Performance Liquid Chromatography
(HPLC)
Preparative HPLC is a high-resolution purification technique suitable for obtaining high-purity

Infigratinib-Boc, especially for removing closely related impurities.[5]

Experimental Protocol:
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Materials and Equipment:

Partially purified or crude Infigratinib-Boc

Preparative HPLC system with a UV detector and fraction collector

Reverse-phase C18 column

Solvents: HPLC-grade Acetonitrile (ACN) and water, with an additive like formic acid (FA) or

trifluoroacetic acid (TFA)

Lyophilizer or rotary evaporator

Procedure:

Method Development: Develop a suitable separation method on an analytical HPLC system

first to determine the optimal mobile phase composition and gradient.

Sample Preparation: Dissolve the Infigratinib-Boc sample in a suitable solvent, such as a

mixture of the mobile phase or DMSO, and filter it through a 0.45 µm filter.

Purification:

Equilibrate the preparative C18 column with the initial mobile phase conditions.

Inject the sample onto the column.

Run the preparative HPLC using the optimized gradient method.

Fraction Collection: Collect fractions corresponding to the peak of Infigratinib-Boc based on

the UV chromatogram.

Product Isolation: Combine the pure fractions and remove the solvents. If the mobile phase

contains water and ACN, a lyophilizer is often used to obtain the final product.

Data Presentation:
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Parameter Condition

Stationary Phase
Reverse-Phase C18 silica gel (e.g., 10 µm

particle size)

Mobile Phase
A: Water + 0.1% Formic AcidB: Acetonitrile +

0.1% Formic Acid

Gradient 20-80% B over 30 minutes

Flow Rate 20-100 mL/min (depending on column diameter)

Detection UV at 254 nm and/or 320 nm

Expected Purity >99%

Crystallization
Crystallization can be a highly effective method for purifying Infigratinib-Boc, particularly for

removing small amounts of impurities and for obtaining a stable, solid form of the compound.

Experimental Protocol:

Materials and Equipment:

Purified or semi-purified Infigratinib-Boc

A suitable solvent for dissolution (e.g., ethyl acetate, methanol)

An anti-solvent to induce precipitation (e.g., hexanes, diethyl ether)

Crystallization dish or flask

Filtration apparatus (e.g., Büchner funnel)

Vacuum oven

Procedure:
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Solvent Selection: Identify a solvent in which Infigratinib-Boc is soluble at an elevated

temperature but less soluble at room temperature or below. Also, identify an anti-solvent in

which the compound is poorly soluble.

Dissolution: Dissolve the Infigratinib-Boc in a minimal amount of the hot solvent.

Crystallization:

Slow Cooling: Allow the solution to cool slowly to room temperature, then potentially to a

lower temperature (e.g., 4 °C) to induce crystal formation.

Anti-Solvent Addition: Slowly add the anti-solvent to the solution until it becomes slightly

turbid. Allow the solution to stand for crystals to form.

Isolation: Collect the crystals by filtration.

Washing: Wash the crystals with a small amount of cold anti-solvent to remove any

remaining impurities.

Drying: Dry the crystals under vacuum to remove residual solvents.

Data Presentation:

Parameter Condition

Solvent System Example: Ethyl Acetate / Hexanes

Temperature Profile
Dissolve at 50-60 °C, cool to room temperature,

then 4 °C

Expected Purity >99.5%

Physical Form Crystalline solid

Visualizations
Infigratinib Purification Workflow
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Caption: Purification workflow for Infigratinib-Boc.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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